molecular formula C18H22N4O3 B2543778 3-(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-羰基)-1-甲基吡啶-2(1H)-酮 CAS No. 1705213-33-7

3-(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-羰基)-1-甲基吡啶-2(1H)-酮

货号 B2543778
CAS 编号: 1705213-33-7
分子量: 342.399
InChI 键: IMIIBIYGWPFHCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, is a complex molecule that may be related to various 1,2,4-oxadiazole derivatives which have been studied for their potential biological activities. These compounds often contain additional functional groups that can interact with biological targets, and their conformational polymorphism can affect their biological properties and stability .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds typically involves multi-step reactions starting from organic acids, esters, or hydrazides. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives involves converting organic acids into corresponding esters, hydrazides, and then into 1,3,4-oxadiazole-2-thiols. These thiols are further reacted with other reagents, such as 1-(4-(bromomethyl)phenyl sulfonyl)piperidine, to yield the final compounds . Similar synthetic strategies may be applicable to the compound of interest, although the specific details would depend on the functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial in determining their biological activity. Conformational polymorphism is a common phenomenon in these compounds, where different crystalline forms can exhibit different molecular conformations, packing motifs, and intermolecular interactions. For example, studies have shown that different polymorphic forms of a dipharmacophore compound can have different lattice energies and stability, which are confirmed by periodic calculations . The molecular structure of the compound of interest would likely exhibit similar polymorphic behavior, which could be studied using crystallography and computational chemistry methods.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. These compounds can participate in various chemical reactions, often facilitated by the presence of functional groups such as hydrazine, piperidine, or morpholine moieties . The specific chemical reactions that the compound of interest may undergo would depend on its functional groups and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular and crystal structures. Polymorphic forms can exhibit different physical properties due to variations in molecular packing and intermolecular interactions. For example, the density and lattice energy of different polymorphs can vary significantly, which can affect the compound's solubility and stability . The physical and chemical properties of the compound of interest would need to be characterized through experimental studies, such as solubility tests, melting point determination, and stability assessments under various conditions.

科学研究应用

合成和生物活性

抗菌和抗微生物特性

具有1,2,4-恶二唑和哌啶官能团的化合物已被合成并评估其抗菌和抗微生物活性。例如,1,3,4-恶二唑的衍生物已被合成并筛选其抗菌功效,对革兰氏阳性菌和革兰氏阴性菌均显示出有价值的结果 (Aziz‐ur‐Rehman 等人,2017)。类似地,含有哌啶或吡咯烷环的新型5-(1H-1,2,3-三唑-4-基)-1,2,4-恶二唑衍生物被合成并发现具有很强的抗微生物活性,并进行了构效关系研究以更好地理解抗微生物作用 (K. Krolenko 等人,2016)

抗结核和抗真菌剂

关于含有1,2,4-恶二唑环的化合物的合成研究也探讨了它们作为抗结核和抗真菌剂的潜力。例如,某些1,2,4-恶二唑-吡喃吡啶/色烯杂化物已通过1,3-偶极环加成反应化学选择性合成,并显示出对结核分枝杆菌的增强活性,表明它们作为新型抗结核药物的潜力 (R. Ranjith Kumar 等人,2011)。类似地,已合成了一系列新型的3-(1-(1-取代哌啶-4-基)-1H-1,2,3-三唑-4-基)-5-取代苯基-1,2,4-恶二唑,并评估了它们的抗真菌活性,一些化合物显示出与标准抗真菌剂相当的活性 (J. Sangshetti & D. Shinde,2011)

在药物开发中的潜力

癌症研究

在癌症研究中,已经研究了氧化磷酸化(OXPHOS)与包括具有1,2,4-恶二唑结构的化合物在内的特定化合物的抑制作为诱导癌细胞死亡的策略。例如,将α-酮戊二酸二甲酯与 OXPHOS 抑制剂相结合显示出显着的抗肿瘤作用,表明癌细胞中存在代谢脆弱性,可用于治疗目的 (V. Sica 等人,2019)

属性

IUPAC Name

3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-21-8-3-5-14(17(21)23)18(24)22-9-2-4-12(11-22)10-15-19-16(20-25-15)13-6-7-13/h3,5,8,12-13H,2,4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIIBIYGWPFHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。